Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid
Description
Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid is a pyrrolidine-derived amine compound complexed with oxalic acid as a counterion. Structurally, it consists of a pyrrolidine ring (a five-membered amine heterocycle) substituted with a dimethylamino-methyl group at the 2-position. The oxalic acid (ethanedioic acid, C₂H₂O₄) forms a salt with the amine, enhancing its stability and solubility .
Properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-9(2)6-7-4-3-5-8-7;3-1(4)2(5)6/h7-8H,3-6H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNWHTRRVIYJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid typically involves the reaction of dimethyl-pyrrolidin-2-ylmethyl-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures high efficiency and consistency in the production process .
Chemical Reactions Analysis
Salt Formation via Acid-Base Neutralization
Oxalic acid reacts with dimethyl-pyrrolidin-2-ylmethyl-amine to form a dioxalate salt. This involves proton transfer from oxalic acid’s carboxylic groups to the amine’s nitrogen centers.
Reaction conditions :
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Solvent-free or in polar solvents (e.g., methanol, water)
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Room temperature or mild heating (40–60°C)
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Stoichiometric ratios (1:1 or 2:1 amine-to-acid)
Product :
Dimethyl-pyrrolidin-2-ylmethyl-amine dioxalate
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Structure : [(C₇H₁₆N₂)²⁺·(C₂O₄²⁻)]
-
Properties : Crystalline solid, high solubility in water, stable under ambient conditions .
Esterification and Transesterification
Oxalic acid derivatives, such as dimethyl oxalate, participate in transesterification with the amine under catalytic conditions:
Example reaction :
Catalysts :
Key parameters :
Coordination Chemistry in Catalysis
The pyrrolidine nitrogen and oxalate anion act as ligands in transition-metal complexes:
Reported systems :
Mechanism :
-
Oxalate stabilizes metal centers via chelation.
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Pyrrolidine nitrogen donates electrons, enhancing catalytic turnover .
Condensation Reactions
The amine reacts with oxalic acid derivatives to form heterocycles:
Example : Synthesis of pyrrolidine-quinoxaline hybrids
Conditions :
Products :
Substitution and Functionalization
The amine’s methyl and pyrrolidine groups undergo nucleophilic substitution:
Reactions :
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Alkylation : With alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
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Acylation : With acyl chlorides (e.g., acetyl chloride) to yield amides .
Case study :
Pd-catalyzed coupling with aryl halides:
Redox Reactions
Oxalic acid mediates redox transformations of the amine:
Oxidation :
Reduction :
Scientific Research Applications
2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is known for having a pyrrolidine ring attached to an aniline moiety in its structure. It is used in scientific research for its potential biological activity and its interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate generally involves reacting 2,3-dimethylaniline with pyrrolidine in the presence of a catalyst under controlled temperature and pressure to form the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route, but on a larger scale, using large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can undergo oxidation, reduction, and nucleophilic substitution reactions.
- Oxidation The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate. Major products formed are N-oxides of 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline.
- Reduction Reduction reactions can convert the compound into its corresponding amine derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or aniline moiety is replaced by other functional groups, using reagents like alkyl halides or acyl chlorides. Products include various substituted aniline or pyrrolidine derivatives.
Scientific Research Applications
2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is used in chemistry as a building block in the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules, and in medicine, research explores its potential therapeutic applications. It is also used in the development of new materials and chemical processes in industry.
Research into the biological activity of 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has revealed several promising areas:
- Antimicrobial Activity Preliminary studies suggest that derivatives of the compound may exhibit antimicrobial properties against various bacterial strains.
- Antitumor Potential The compound's structure allows for potential interactions with cancer cell pathways, making it a candidate for further antitumor studies.
- Neuropharmacological Effects Given its ability to interact with neurotransmitter systems, it may have implications in treating neurological disorders.
Mechanism of Action
The mechanism of action of dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine Derivatives
Key Observations :
- Dimethyl-pyrrolidin-2-ylmethyl-amine exhibits superior solubility compared to non-ionic analogues (e.g., 2-(methoxymethyl)pyrrolidin-1-amine) due to oxalic acid’s diprotic nature, which stabilizes the salt form .
- Carboxylic acid-containing derivatives (e.g., 5-amino-3-methyl-pyrrolidine-2-carboxylic acid) prioritize hydrogen bonding over solubility, limiting their use in aqueous formulations .
Oxalic Acid vs. Other Counterions
Key Observations :
- Oxalic acid outperforms mono-acids (e.g., HCl) in forming stable salts due to its dual proton donation capability, critical for sustained-release formulations .
- Maleic acid, though structurally similar, is less effective in pharmaceutical contexts due to lower permeability enhancement (2.3-fold improvement with oxalic acid vs. 1.5-fold with maleic acid) .
Performance in Industrial and Pharmaceutical Contexts
Biological Activity
Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. The compound features a pyrrolidine ring and an amine functional group, which are critical for its interactions with biological systems. Its structure allows it to modulate the activity of various biological receptors and enzymes, making it a candidate for therapeutic applications.
The mechanism of action involves the binding of this compound to specific proteins or enzymes. This binding can lead to alterations in enzymatic activity and receptor signaling pathways, influencing various biological processes. Research indicates that this compound may exhibit neuropharmacological effects, potentially impacting conditions such as anxiety and depression.
Biological Activity
Study 1: Neuropharmacological Assessment
A study assessed the effects of dimethyl-pyrrolidin-2-ylmethyl-amine on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety-related behaviors at specific dosages, suggesting potential therapeutic applications for anxiety disorders.
Study 2: Enzyme Interaction
In vitro studies evaluated the inhibition of MAO by dimethyl-pyrrolidin-2-ylmethyl-amine. The compound exhibited an IC50 value indicating effective inhibition compared to control groups, supporting its potential use in treating depression through modulation of neurotransmitter levels.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | C11H16N2·2C2H2O4 | Contains an aniline moiety; used in various research applications |
| N,N-Dimethylbenzylamine | C9H13N | Simpler amine structure; less complex than dimethyl-pyrrolidin-2-ylmethyl amine |
| Dimethyl oxalate | C4H6O4 | Widely used as a reagent in organic synthesis |
The uniqueness of dimethyl-pyrrolidin-2-ylmethyl-amine lies in its combination of a pyrrolidine ring and an amine group, which enhances its reactivity and potential biological activity compared to simpler compounds.
Q & A
Basic: What are the established synthetic routes for Dimethyl-pyrrolidin-2-ylmethyl-amine oxalic acid salt?
Answer:
The synthesis typically involves two stages: (1) Preparation of the amine precursor (dimethyl-pyrrolidin-2-ylmethyl-amine) via reductive amination or alkylation of pyrrolidine derivatives, and (2) Salt formation with oxalic acid. Key steps include:
- Condensation : Reaction of pyrrolidin-2-ylmethyl-amine with methylating agents (e.g., methyl iodide) under basic conditions .
- Purification : Recrystallization from ethanol/water mixtures to isolate the oxalic acid salt, ensuring stoichiometric equivalence (1:1 or 2:1 amine-to-acid ratio) .
- Validation : Confirmation via melting point analysis and NMR (¹H, ¹³C) to verify salt formation .
Table 1 : Common Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl iodide, K₂CO₃ | THF | 60°C, 12h | 65–75 |
| 2 | Oxalic acid, H₂O | Ethanol | RT, 2h | 85–90 |
Advanced: How can computational methods optimize the synthesis and reaction mechanisms of this compound?
Answer:
Computational approaches like density functional theory (DFT) and reaction path searching can model transition states and intermediates. For example:
- Reaction Design : Quantum chemical calculations (e.g., Gaussian 16) predict energetically favorable pathways for amine-alkylation or salt formation .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on crystallization efficiency .
- Case Study : A 2024 study used DFT to identify oxalic acid’s role in stabilizing the amine via H-bonding networks, reducing byproduct formation .
Key Insight : Computational screening reduces experimental iterations by 40–60% in optimizing reaction parameters (e.g., pH, stoichiometry) .
Basic: What analytical techniques are recommended for assessing purity and structural integrity?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) resolve amine-oxalate salt from impurities (e.g., unreacted oxalic acid) .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks ([M+H]⁺ for amine, [M-H]⁻ for oxalate) .
- Thermogravimetric Analysis (TGA) : Verifies salt stability by monitoring decomposition temperatures (e.g., oxalate decomposition at ~150°C) .
Table 2 : Typical Analytical Parameters
| Technique | Column/Setup | Mobile Phase | Detection Limit |
|---|---|---|---|
| HPLC | C18, 5μm | 0.1% HCOOH in H₂O/MeCN | 0.1 μg/mL |
| ESI-MS | Quadrupole | Methanol | 1 ppm |
Advanced: How to resolve discrepancies in reported NMR spectral data for this compound?
Answer:
Contradictions often arise from solvent polarity, salt hydration states, or dynamic proton exchange. Methodological solutions include:
- Variable Temperature NMR : Suppresses exchange broadening in D₂O or DMSO-d₆ at 25–60°C .
- 2D NMR (HSQC, COSY) : Assigns overlapping peaks in pyrrolidine methylene protons .
- Crystallographic Validation : Single-crystal XRD resolves ambiguity in protonation sites (e.g., oxalate vs. amine protons) .
Example : A 2014 study noted ¹H NMR shifts at δ 3.2–3.5 ppm for pyrrolidine CH₂ groups, varying by hydration state (anhydrous vs. monohydrate) .
Advanced: What statistical experimental designs are effective for optimizing reaction parameters?
Answer:
- Factorial Design : Screens critical variables (e.g., temperature, molar ratio) in amine-alkylation. A 2³ design (8 runs) identifies interactions between pH, solvent, and catalyst loading .
- Response Surface Methodology (RSM) : Maximizes yield by modeling non-linear relationships (e.g., oxalic acid concentration vs. salt solubility) .
- Case Study : A 2023 study using Box-Behnken design reduced crystallization time by 30% by optimizing ethanol/water ratios .
Table 3 : Example 2³ Factorial Design Parameters
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 50 | 70 |
| Molar Ratio | 1:1 | 1:1.2 |
| Catalyst (mol%) | 5 | 10 |
Basic: What safety precautions are critical during synthesis and handling?
Answer:
- Oxalic Acid Hazards : Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure (LD₅₀ = 375 mg/kg in rats) .
- Amine Handling : Neutralize spills with dilute acetic acid; monitor vapor exposure with OSHA/NIOSH guidelines (PEL = 10 ppm) .
Advanced: How do solvation dynamics affect the compound’s stability in aqueous vs. non-polar media?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
